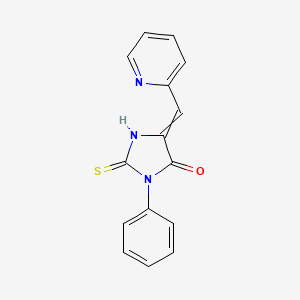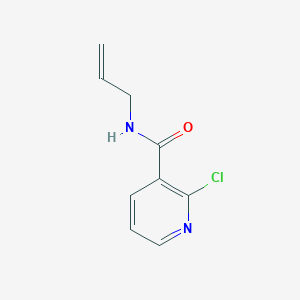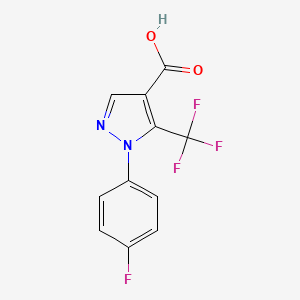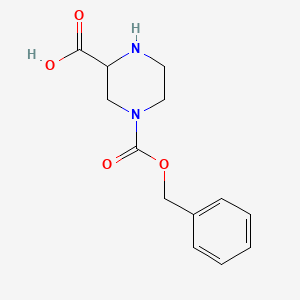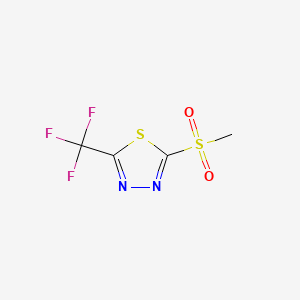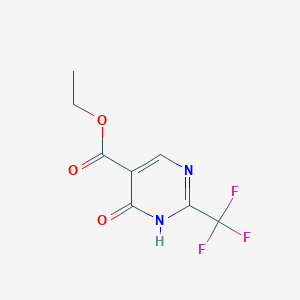
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol
Overview
Description
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol is an organic compound that features both an amino group and an imidazole ring
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol is reactive oxygen species (ROS), specifically the hydroxyl radical (OH•) . ROS are pro-oxidant molecules synthesized in the body with various functions and are essential for life .
Mode of Action
This compound interacts with its targets, the OH• radicals, through a mechanism based on deprotection . This compound can react with highly active OH• radicals and peroxidase reactive intermediates .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to the production and regulation of ROS. The OH• radical, one of the ROS, has a tendency to bind to lipids, DNA, and proteins, causing irreversible damage in cells . The most devastating consequences related to excess OH• radicals occur via direct binding to nucleic acids and proteins .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the neutralization of OH• radicals. By reacting with these radicals, the compound helps to prevent the irreversible damage that these radicals can cause to lipids, DNA, and proteins within cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the presence of other reactive species, the concentration of antioxidants, and the overall oxidative stress level in the body can impact the effectiveness of this compound
Biochemical Analysis
Biochemical Properties
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific proteins involved in cell signaling pathways, thereby modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in human neutrophils, it can induce the production of reactive oxygen species, leading to oxidative burst and activation of nuclear factor kappa B (NF-κB) signaling pathway . This activation results in the production of pro-inflammatory cytokines, such as interleukin-8, which plays a role in immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been observed to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for its effective use in research. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained activation of oxidative stress responses and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative damage . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . Additionally, this compound can influence metabolic flux and alter metabolite levels within cells . Understanding these metabolic pathways is crucial for predicting its pharmacokinetic behavior and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by organic cation transporters, facilitating its intracellular accumulation. Once inside the cell, it can bind to various proteins, influencing its localization and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the Amino-phenoxy Intermediate: This step involves the reaction of 4-nitrophenol with a suitable amine to form 4-amino-phenol.
Attachment of the Imidazole Ring: The 4-amino-phenol is then reacted with an imidazole derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or thiolates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and resins with unique properties.
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol: This compound has a benzoimidazole ring instead of an imidazole ring.
3,3-bis [4-(4-amino-phenoxy)-3-methylphenyl]phthalide: This compound features a phthalide core with amino-phenoxy groups.
Uniqueness
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-aminophenoxy)-3-imidazol-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c13-10-1-3-12(4-2-10)17-8-11(16)7-15-6-5-14-9-15/h1-6,9,11,16H,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNAHQWRBPXANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(CN2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424594 | |
| Record name | 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878668-47-4 | |
| Record name | 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)
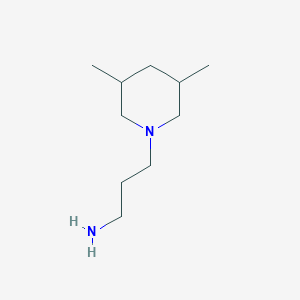
![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)
